molecular formula C5H10Cl3Zr B12447576 Cyclopentane;trichlorozirconium

Cyclopentane;trichlorozirconium

Cat. No.: B12447576
M. Wt: 267.7 g/mol
InChI Key: CTPXJQZLDNWBAD-UHFFFAOYSA-K
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Description

Historical Context of Organozirconium Chemistry Development

The journey of organozirconium chemistry began in the mid-20th century. A pivotal moment came in 1952 when John M. Birmingham, a doctoral student in Geoffrey Wilkinson's lab at Harvard, first prepared zirconocene (B1252598) dibromide. acs.org This discovery occurred shortly after the landmark description of ferrocene, which had ignited interest in the potential of organometallic compounds to bridge organic and inorganic chemistry. acs.org

The field saw further significant advancements in the following decades. In 1966, the first zirconium hydride, Cp₂ZrH₂, was synthesized. wikipedia.orgchemeurope.com This was followed in 1970 by the preparation of the related hydrochloride, Cp₂ZrHCl, now famously known as Schwartz's reagent. wikipedia.orgchemeurope.com This reagent, developed by Jeffrey Schwartz and his colleagues, proved to be a versatile tool for the hydrozirconation of alkenes and alkynes, a process with broad utility in organic synthesis. chemeurope.comwikipedia.org The development and application of organozirconium reagents were of such significance that they contributed to Ei-Ichi Negishi's Nobel Prize in Chemistry. wikipedia.org

Table 1: Key Milestones in the History of Organozirconium Chemistry

Year Discovery Key Scientist(s) Significance
1952 First synthesis of an organozirconium compound, zirconocene dibromide (Cp₂ZrBr₂). acs.org John M. Birmingham, Geoffrey Wilkinson Marked the birth of organozirconium chemistry. acs.org
1966 Synthesis of the first zirconium hydride (Cp₂ZrH₂). wikipedia.orgchemeurope.com M.G.H. Wallbridge Paved the way for the development of hydrozirconation reagents. chemeurope.com
1970 Preparation of zirconocene hydrochloride (Schwartz's reagent). wikipedia.orgchemeurope.com H. Weigold, P.C. Wailes Introduced a highly versatile reagent for organic synthesis. wikipedia.orgchemeurope.com

Evolution of Early Transition Metal Alkyl Chemistry

The chemistry of transition metal alkyls, compounds featuring a direct bond between a transition metal and an alkyl group, has a history stretching back to the early 20th century. numberanalytics.comnumberanalytics.com However, the field gained significant momentum in the 1950s and 1960s. numberanalytics.com Early transition metal alkyls, including those of titanium and zirconium, were noted for their high reactivity. libretexts.org

A significant challenge in early transition metal alkyl chemistry was the inherent instability of many of these complexes. However, researchers discovered that the stability and reactivity of these compounds could be modulated by the nature of the metal and the ligands attached to it. For instance, moving from highly ionic alkyls of alkali metals to the more covalent alkyls of late transition metals results in a steady decrease in reactivity. libretexts.org Early transition metal alkyls, while reactive, were harnessed for important catalytic processes. A prime example is the use of Ziegler-Natta catalysts, which often involve titanium and zirconium alkyls, for the polymerization of olefins like ethylene (B1197577) and propylene. numberanalytics.comlibretexts.org The synthesis of these complexes typically involves methods such as the reaction of a metal halide with an organolithium or Grignard reagent, or the oxidative addition of an alkyl halide to a low-valent metal center. numberanalytics.comnumberanalytics.com

Significance of Zirconium(IV) Complexes in Modern Organometallic Synthesis

Zirconium(IV) complexes are a cornerstone of modern organometallic chemistry and catalysis. noahchemicals.com Zirconium(IV) is more resistant to reduction compared to its lighter counterpart, titanium(IV), which contributes to the stability and unique reactivity of its complexes. wikipedia.org The strong Lewis acidity of many zirconium(IV) compounds, such as zirconium(IV) chloride (ZrCl₄), makes them potent catalysts for a variety of organic transformations. noahchemicals.comcatalysis.blog

These complexes are instrumental in several key areas:

Polymerization: Zirconium-based catalysts, including zirconocenes and post-metallocene complexes, are used industrially for the production of polymers like polyethylene (B3416737) and polypropylene. wikipedia.orgnoahchemicals.comalfachemic.com They offer the advantage of being single-site catalysts, which allows for the production of polymers with narrow molecular weight distributions. alfachemic.com

Organic Synthesis: Zirconium(IV) catalysts are employed in a range of reactions, including Friedel-Crafts acylations, addition reactions (like Michael additions), and reductions of nitro compounds. noahchemicals.comalfachemic.com Zirconium(IV) compounds are also effective in promoting the formation of α-aminophosphonates. nih.gov

Cross-Coupling Reactions: Organozirconium reagents, generated via hydrozirconation, undergo transmetalation with other metals like palladium or nickel, enabling powerful carbon-carbon bond-forming cross-coupling reactions. chemeurope.comnumberanalytics.com

The versatility of Zirconium(IV) extends to materials science, where it is used in the synthesis of novel materials such as nanoparticles and thin films, and in the development of metal-organic frameworks (MOFs) for applications in electrocatalysis. numberanalytics.comrsc.org

Overview of Research Trajectories in Organozirconium Science

Current research in organozirconium science continues to build on its strong foundations while exploring new frontiers. Key research trends include:

Catalyst Development: A major focus is the design of new, more efficient, and selective zirconium-based catalysts for organic synthesis and polymerization. nih.govrsc.org This includes the development of heterogeneous catalysts that can be easily recovered and reused, enhancing the sustainability of chemical processes. nih.govresearchgate.net

Green Chemistry: There is a growing emphasis on developing greener synthetic routes using zirconium catalysts. Their low toxicity and the potential for solvent-free reaction conditions align well with the principles of green chemistry. nih.govmdpi.com Research into green synthesis and sustainable chemistry is a leading trend. mdpi.com

Mechanism-Driven Innovation: Detailed mechanistic studies of reactions involving organozirconium species are providing insights that lead to the development of new transformations. For example, understanding the mechanism of alkyl-alkyl cross-coupling catalyzed by early transition metals is enabling the optimization of catalysts for this powerful bond-forming reaction. acs.orgresearchgate.net

New Applications: Researchers are exploring the use of zirconium complexes in novel applications. This includes their use in the synthesis of complex, biologically active molecules and in the development of radiopharmaceuticals using the isotope ⁸⁹Zr for medical imaging. nih.govnih.gov The synthesis of heterocycles like imidazoles, pyrazoles, and quinolines using zirconium catalysts is an active area of investigation. nih.govrsc.org

Properties

Molecular Formula

C5H10Cl3Zr

Molecular Weight

267.7 g/mol

IUPAC Name

cyclopentane;trichlorozirconium

InChI

InChI=1S/C5H10.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H2;3*1H;/q;;;;+3/p-3

InChI Key

CTPXJQZLDNWBAD-UHFFFAOYSA-K

Canonical SMILES

C1CCCC1.Cl[Zr](Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Cyclopentyltrichlorozirconium and Analogous Alkylzirconium Iv Complexes

Direct Alkylation Approaches for Zirconium(IV) Halides

Direct alkylation involves the reaction of a zirconium(IV) halide, most commonly zirconium tetrachloride (ZrCl₄), with a nucleophilic alkylating agent. This approach directly forms a carbon-zirconium (C-Zr) bond. rsc.orgbuffalo.edu

Utilization of Organometallic Reagents (e.g., Grignard, Organolithium, Organoaluminum) in C–Zr Bond Formation

Organolithium Reagents: Organolithium reagents (RLi) are another class of highly reactive compounds used for the synthesis of alkylzirconium complexes. wikipedia.orgfiveable.mechemohollic.com Due to the highly polar nature of the C-Li bond, these reagents are excellent nucleophiles. wikipedia.org They can react with zirconium(IV) halides in a manner similar to Grignard reagents to form the desired alkylzirconium products. The reactivity of organolithium reagents can be influenced by their aggregation state, which is dependent on the solvent. fiveable.mechemohollic.com

Organoaluminum Reagents: Organoaluminum compounds (R₃Al) are also effective alkylating agents for zirconium(IV) halides. sigmaaldrich.comscripps.eduwikipedia.org These reagents are particularly important in the context of Ziegler-Natta polymerization catalysis, where alkylaluminum compounds often serve as co-catalysts and alkylating agents for the transition metal component. wikipedia.org The reaction of zirconium tetrachloride with trialkylaluminum compounds can lead to the formation of alkylzirconium chlorides. wikipedia.org

Organometallic ReagentGeneral FormulaKey Characteristics
Grignard ReagentsRMgXHighly reactive, strong nucleophiles and bases. ochemacademy.com
Organolithium ReagentsRLiExcellent nucleophiles due to the polar C-Li bond. wikipedia.org
Organoaluminum ReagentsR₃AlImportant in polymerization catalysis. wikipedia.orgsigmaaldrich.com

Alkane Reductive Elimination Pathways

Reductive elimination is a fundamental reaction in organometallic chemistry where two cis-ligands on a metal center are eliminated to form a new covalent bond, resulting in a reduction of the metal's oxidation state. umb.eduumb.eduwikipedia.org While often the final step in catalytic cycles, it can also be a synthetic route to certain complexes. For instance, complexes with an alkyl group cis to a hydride can undergo reductive elimination of an alkane. umb.edu The thermal decomposition of dicyclopropylzirconocene, [Cp₂Zr(c-C₃H₅)₂], proceeds via the elimination of cyclopropane to generate a transient zirconabicyclobutane intermediate. acs.org Although not a direct synthesis of cyclopentyltrichlorozirconium from a zirconium(IV) starting material, this pathway highlights a mechanism for C-C bond formation from an organozirconium complex, which is the reverse of oxidative addition. wikipedia.org

Transmetalation Strategies for Cyclopentyl Group Introduction

Transmetalation is a versatile method for introducing organic groups onto a metal center, involving the transfer of a ligand from one metal to another. acs.orgbohrium.comnih.govacs.orgorgsyn.org This strategy is particularly useful when direct alkylation is problematic or when milder reaction conditions are required. In the context of synthesizing cyclopentylzirconium complexes, transmetalation from lithium, zinc, or boron is commonly employed.

Lithium-Zirconium Transmetalation Protocols

Lithium-zirconium transmetalation offers a pathway for the synthesis of organozirconium compounds. This process can be used for the regioselective functionalization of aromatic compounds. For example, a mixture of regioisomeric aryllithium compounds can be treated with a zirconium compound like Cp₂ZrCl₂. The more reactive lithium species will selectively transmetalate to the zirconium center, leaving the other lithiated species available for reaction with an electrophile. uni-muenchen.de This principle can be extended to the synthesis of specific alkylzirconium complexes where direct lithiation followed by transmetalation to zirconium provides a desired isomer.

Zinc-Zirconium Transmetalation Approaches

The transmetalation of organic groups from zirconium to zinc is a well-established process, but the reverse, from zinc to zirconium, is also a viable synthetic strategy. acs.orgbohrium.comorgsyn.org Organozinc reagents can be used to introduce alkyl and alkenyl groups onto a zirconium center. nih.gov This approach is particularly valuable in catalytic asymmetric additions to aldehydes. nih.gov The in situ generation of an organozirconium reagent followed by transmetalation to zinc is a common strategy; however, the direct transmetalation from a stable organozinc compound to a zirconium halide represents a potential synthetic route for alkylzirconium complexes. pitt.edubohrium.com

Boron-Zirconium Transmetalation Methods

Transmetalation from boron to zirconium provides another avenue for the synthesis of organozirconium compounds. acs.org Boron, being at the border between metals and nonmetals, can form stable covalently bonded molecular networks, and its compounds can engage in transmetalation reactions with transition metals like zirconium. nih.gov The hydrozirconation of alkenes or alkynes followed by transmetalation to a boron halide is a known process for preparing organoboranes. bohrium.comglobethesis.com The reverse reaction, where an organoboron compound transfers its organic group to a zirconium center, is also a plausible, though less commonly cited, synthetic strategy.

Transmetalation TypeDonor MetalAcceptor MetalKey Features
Lithium-ZirconiumLithiumZirconiumAllows for regioselective synthesis. uni-muenchen.de
Zinc-ZirconiumZincZirconiumUseful in catalytic asymmetric synthesis. nih.gov
Boron-ZirconiumBoronZirconiumLeverages the unique properties of organoboron compounds. nih.gov

Hydrozirconation-Based Synthetic Routes for Alkylzirconium Species

A prominent method for generating alkylzirconium species is through hydrozirconation, which involves the addition of a zirconium-hydride bond across an unsaturated carbon-carbon bond.

Hydrozirconation of Cycloalkenes with Schwartz's Reagent and Related Hydrides

The hydrozirconation of alkenes is most famously accomplished using zirconocene (B1252598) chloride hydride, commonly known as Schwartz's reagent, which has the formula (C₅H₅)₂ZrHCl. wikipedia.org When cyclopentene is treated with Schwartz's reagent, the zirconium hydride adds across the double bond. This insertion process is typically followed by a rapid series of β-hydride eliminations and reinsertions. wikipedia.org This isomerization quickly moves the zirconium atom to the least sterically hindered position on the alkyl chain, resulting in the thermodynamically most stable organozirconium complex. acs.org For cyclopentene, this reaction yields cyclopentylzirconocene chloride. The reaction is valued for its high efficiency and stereoselectivity. researchgate.net

The general reactivity for hydrozirconation follows the trend: terminal alkynes > terminal alkenes ≈ internal alkynes > disubstituted alkenes. wikipedia.org

Reaction of Cyclopentene with Schwartz's Reagent

Reactant Reagent Product

Subsequent Ligand Exchange for Halide Incorporation

Following the formation of the cyclopentylzirconocene chloride intermediate, the synthesis of cyclopentyltrichlorozirconium requires the replacement of the two cyclopentadienyl (B1206354) (Cp) ligands with chloride ligands. This transformation is a type of ligand exchange reaction. libretexts.org Treating the alkylzirconocene intermediate with electrophiles like hydrogen chloride (HCl) can facilitate this exchange. thermofisher.com This step is crucial for converting the initial hydrozirconation product into the target trichloro-substituted compound. The strength and stoichiometry of the chlorinating agent must be carefully controlled to achieve the desired substitution without cleaving the newly formed zirconium-carbon bond.

Ligand Design and Precursor Synthesis for Cyclopentyl Ligand Introduction

An alternative to the hydrozirconation pathway involves the synthesis of a cyclopentyl ligand precursor which is then reacted with a zirconium salt. This method, often involving transmetalation, provides a different strategic approach to forming the zirconium-carbon bond. researchgate.net

This synthesis route typically begins with the preparation of a more nucleophilic cyclopentyl organometallic reagent, such as cyclopentylmagnesium bromide (a Grignard reagent) or cyclopentyllithium. These reagents can be synthesized from cyclopentyl halides. Subsequently, this cyclopentyl precursor is reacted with zirconium tetrachloride (ZrCl₄). In this salt metathesis reaction, the cyclopentyl group is transferred from the more electropositive metal (e.g., Mg or Li) to the zirconium center, displacing one of the chloride ligands to form cyclopentyltrichlorozirconium.

Transmetalation Route to Cyclopentyltrichlorozirconium

Cyclopentyl Precursor Zirconium Source Product
Cyclopentylmagnesium bromide Zirconium tetrachloride (ZrCl₄) Cyclopentyltrichlorozirconium

Purification and Isolation Techniques for Air-Sensitive Organozirconium Compounds

Organozirconium compounds, including cyclopentyltrichlorozirconium, are typically highly sensitive to air and moisture, necessitating specialized handling and purification techniques. wikipedia.orgresearchgate.net All manipulations must be carried out under an inert atmosphere, such as high-purity argon or nitrogen, using either a Schlenk line or a glovebox. wikipedia.org

Common purification methods for these sensitive materials include:

Recrystallization: This is a primary method for purifying solid organometallic compounds. It involves dissolving the crude product in a minimal amount of a suitable, dry, and degassed solvent and then inducing crystallization by cooling or by the addition of a less-polar co-solvent (anti-solvent). libretexts.org

Filtration: Solids are separated from liquids under an inert atmosphere using specialized glassware such as a Schlenk filter or a cannula filter stick. This prevents exposure of the air-sensitive material to oxygen or water. thieme-connect.com

Solvent Removal: Volatile impurities and residual solvents are removed under high vacuum. taylorandfrancis.com A cold trap is used to collect the solvent vapors and protect the vacuum pump. taylorandfrancis.com

Chromatography: For some more stable organozirconium compounds, column chromatography can be performed. thieme-connect.com The column is packed and run using degassed solvents under a positive pressure of inert gas to exclude air.

The choice of purification technique is highly dependent on the stability and physical properties (e.g., solubility, volatility) of the specific organozirconium compound. libretexts.org

Mechanistic Investigations of Reactions Involving Cyclopentyltrichlorozirconium

C–H Activation Processes Mediated by Zirconium(IV) Centers

Zirconium(IV) complexes, having a d⁰ electron configuration, are incapable of undergoing oxidative addition, a common pathway for C–H activation with electron-rich late transition metals. Instead, they activate C–H bonds through a mechanism known as σ-bond metathesis. This process involves a concerted, four-centered transition state where the oxidation state of the metal remains unchanged. colab.wsillinois.edu Theoretical studies on cationic zirconocene (B1252598) complexes, such as [ (η⁵-C₅H₅)₂ZrCH₃]⁺, have shown that these reactions proceed via the formation of intermediate agostic complexes with the alkane substrate, with relatively low activation barriers. colab.ws

Intramolecular C–H Activation

Intramolecular C–H activation in alkylzirconium complexes is a potential pathway, often leading to decomposition. For cyclopentyltrichlorozirconium, this would involve the interaction of a C-H bond from the cyclopentyl ring with the electrophilic zirconium center. The most common pathway for such a reaction in alkyl complexes is β-hydride elimination, which requires a hydrogen atom on the carbon β to the metal.

In cyclopentyltrichlorozirconium, the β-hydrogens are readily available on the cyclopentyl ring. The process would proceed through a four-membered transition state, leading to the formation of a zirconium-hydride species and cyclopentene. This reaction is typically reversible, but the elimination product can be trapped or can participate in subsequent reactions, driving the equilibrium forward. While not extensively documented specifically for cyclopentyltrichlorozirconium, this pathway is a fundamental and expected mode of reactivity for alkylzirconium compounds possessing β-hydrogens.

Intermolecular C–H Activation with Alkane Substrates

The activation of external alkane C–H bonds by cyclopentyltrichlorozirconium is mechanistically analogous to intramolecular processes, proceeding via σ-bond metathesis. This reaction involves the exchange of the cyclopentyl group for an alkyl group from a substrate alkane (R-H). The process is initiated by the coordination of the alkane's C-H σ-bond to the Lewis acidic Zr(IV) center, forming a transient σ-alkane complex. rutgers.edu

Carbon–Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of the synthetic utility of organozirconium compounds. For cyclopentyltrichlorozirconium, these reactions primarily involve the insertion of unsaturated molecules into the zirconium-cyclopentyl (Zr-C) bond.

Insertion Reactions into the Zirconium–Carbon Bond

The insertion of a carbenoid (a metal-carbene complex) into the Zr-C bond of cyclopentyltrichlorozirconium provides a method for one-carbon homologation. The reaction is initiated by the formation of a zirconium-carbenoid intermediate from a diazo compound precursor. beilstein-journals.org This highly reactive species then undergoes what is mechanistically a migratory insertion. The cyclopentyl group migrates from the zirconium center to the adjacent carbenoid carbon, forming a new C-C bond and resulting in a new, longer-chain alkylzirconium complex. beilstein-journals.orgchemtube3d.com

The mechanism for a singlet carbene insertion is typically a concerted process. chemtube3d.com The regioselectivity of carbenoid insertions into related, unsymmetrical zirconacycles has been studied, revealing that both steric and electronic factors are crucial. soton.ac.ukresearchgate.net The carbenoid often acts as an electrophilic species, and the insertion occurs at the more nucleophilic (less sterically hindered) Zr-C bond. soton.ac.ukresearchgate.net In the context of cyclopentyltrichlorozirconium, the reaction with a carbenoid like :CH₂ would yield a (cyclohexyl)trichlorozirconium species.

Precursor ComplexCarbenoid SourceProduct ComplexKey Finding
ZirconacyclopentaneLithium chloroallylideSubstituted ZirconacyclohexeneInsertion is highly regioselective, governed by steric and electronic effects. soton.ac.ukresearchgate.net
Diazo KetoesterRh₂(OAc)₄Cyclopentanone derivativeIntramolecular carbenoid insertion into a C(sp³)–H bond to form a C-C bond. beilstein-journals.org
1,3-Diketoneα-Aryl-α-diazoesterPolycarbonyl compoundSilver-catalyzed formal C-C bond insertion via a cyclopropanation/ring-opening mechanism. snnu.edu.cnnih.gov

The insertion of carbonyl compounds, such as aldehydes and ketones, into the Zr-C bond is a fundamental reaction in organometallic chemistry. masterorganicchemistry.com This reaction proceeds via a nucleophilic addition mechanism, which is more accurately described as a migratory insertion. The carbonyl oxygen first coordinates to the electrophilic Zr(IV) center. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Following coordination, the cyclopentyl group migrates from the zirconium atom to the carbonyl carbon. This concerted step occurs through a four-centered transition state, resulting in the formation of a new C-C bond and a zirconium alkoxide. ksu.edu.sa The resulting alkoxide is stable and can be protonated during aqueous workup to yield a secondary alcohol (from an aldehyde) or a tertiary alcohol (from a ketone). The Lewis acidic character of the Zr(IV) center is intrinsic to the complex and facilitates the insertion process without the need for an external Lewis acid catalyst. libretexts.orgyoutube.com

Zirconium ReagentCarbonyl SubstrateIntermediateFinal Product (after hydrolysis)
Cp₂Zr(CH₃)₂AcetoneCp₂Zr(CH₃)(OC(CH₃)₃)tert-Butyl alcohol
CyclopentyltrichlorozirconiumFormaldehyde (H₂CO)Cl₃Zr(OCH₂-cyclopentyl)Cyclopentylmethanol
CyclopentyltrichlorozirconiumAcetone ((CH₃)₂CO)Cl₃Zr(OC(CH₃)₂-cyclopentyl)2-Cyclopentyl-2-propanol
Cp₂Zr(alkyl)ClCarbon Monoxide (CO)Cp₂Zr(acyl)ClKetone (after further reaction)

Cross-Coupling Reactions via Transmetalation to Other Metals

The utility of organozirconium compounds like cyclopentyltrichlorozirconium is significantly expanded by their ability to undergo transmetalation, a fundamental step in many cross-coupling reactions. researchgate.net This process involves the transfer of the cyclopentyl group from the zirconium center to a more catalytically active transition metal, typically palladium, nickel, or copper, thereby enabling the formation of new carbon-carbon bonds. researchgate.netorganicreactions.org

The general catalytic cycle, particularly for palladium- and nickel-catalyzed reactions, follows a well-established sequence: youtube.comyoutube.com

Oxidative Addition: The active M(0) catalyst (where M = Pd or Ni) inserts into an organic halide or pseudohalide (R-X), forming a M(II) intermediate (R-M-X).

Transmetalation: The organozirconium reagent, CpZrCl₃ (where Cp represents the cyclopentyl group), transfers its organic ligand to the M(II) center. This step forms a new intermediate (R-M-Cp) and a zirconium salt by-product (Cl₄Zr). The transfer of the organic group from one metal to another is the defining feature of this step. youtube.comlibretexts.org

Reductive Elimination: The final R-Cp product is formed as the metal center reductively eliminates the two organic groups, regenerating the M(0) catalyst which can re-enter the catalytic cycle. youtube.comyoutube.com

With copper catalysts, the mechanism can be more varied, sometimes involving Cu(I)/Cu(III) catalytic cycles. nih.gov The transmetalation from zirconium to copper generates an organocuprate species, which can then participate in various coupling reactions. acs.org The efficiency and success of these cross-coupling reactions are highly dependent on the nature of the metals, ligands, and reaction conditions. Mechanistic studies suggest that for some nickel-catalyzed systems, the transmetalation may proceed through a radical pathway. nih.govchemrxiv.org

Catalyst MetalGeneral Mechanistic PathwayKey Intermediates
Palladium Pd(0)/Pd(II) cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.comR-Pd-X, R-Pd-Cyclopentyl
Nickel Typically a Ni(0)/Ni(II) cycle similar to palladium; can also involve Ni(I)/Ni(III) or radical pathways. nih.govR-Ni-X, R-Ni-Cyclopentyl
Copper Varies; can involve Cu(I)/Cu(III) cycles or the formation of higher-order cuprates. nih.govacs.orgCyclopentyl-Cuprate species

Olefin and Alkyne Functionalization Mechanistic Pathways

Cyclopentyltrichlorozirconium and related zirconium hydrides are potent reagents for the functionalization of unsaturated carbon-carbon bonds. The primary mechanisms for these transformations are hydrozirconation, carbometalation, and hydroaminoalkylation.

Hydrozirconation is the addition of a zirconium-hydride bond across an alkene or alkyne. capes.gov.brprinceton.edu This reaction typically proceeds via a concerted, four-centered transition state, resulting in a syn-addition of the hydrogen and zirconium atoms to the π-system. wikipedia.org

The mechanism for the hydrozirconation of an alkene involves the following key steps:

Syn-Addition: The Zr-H bond adds across the double bond, forming an alkylzirconium intermediate. The initial addition places the zirconium at the more sterically accessible position.

Isomerization: For terminal alkenes, the initially formed secondary alkylzirconium species rapidly undergoes a series of β-hydride elimination and reinsertion steps. wikipedia.org This reversible process allows the zirconium moiety to migrate along the carbon chain until it reaches the least sterically hindered terminal position, yielding the thermodynamically stable primary alkylzirconium product. wikipedia.orgacs.org This isomerization is a key feature, as it allows for the anti-Markovnikov functionalization of alkenes.

With alkynes, hydrozirconation leads to the formation of stereodefined alkenylzirconium intermediates, which are highly valuable in synthesis. organicreactions.orgwikipedia.org The reaction is highly regioselective for terminal alkynes, with the zirconium adding to the terminal carbon. chemeurope.com

FeatureDescription
Stereochemistry Syn-addition of the Zr-H bond across the C-C multiple bond. wikipedia.org
Regioselectivity Zirconium adds to the least sterically hindered carbon atom.
Alkene Isomerization Rapid β-hydride elimination and reinsertion leads to the terminal alkylzirconium product. wikipedia.org
Key Intermediate Alkylzirconium or Alkenylzirconium species.

Carbometalation involves the addition of a carbon-metal bond across an alkene or alkyne. wikipedia.org Zirconium-catalyzed carbometalation, particularly the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA), is a powerful method for creating new C-C bonds with high stereocontrol. wikipedia.orghandwiki.org

The mechanism of Zr-catalyzed carboalumination typically involves:

Catalyst Activation: A zirconocene precursor, such as zirconocene dichloride, reacts with an organoaluminum reagent (e.g., trimethylaluminum) to form a highly reactive, bimetallic cationic species. wikipedia.orgnih.gov This "superacidic" reagent is the active catalyst.

Carbometalation: The activated catalyst delivers an alkyl group from the aluminum to the alkene or alkyne substrate in a syn-addition fashion. wikipedia.org

Transmetalation/Protonolysis: The resulting organozirconium intermediate can then undergo transmetalation back to aluminum to regenerate the catalyst or be quenched with an electrophile to yield the final functionalized product. wikipedia.org

Several factors, including the nature of the organoalane, the solvent, and the ligands on the zirconium, can influence the reaction pathway, sometimes leading to competing processes like hydrometalation or cyclic carbometalation. acs.org

Zirconium catalysts are effective in mediating hydroaminoalkylation, an atom-economical process that forms C-C bonds by adding a C-H bond alpha to an amine across an alkene. researchgate.netdigitellinc.comresearchgate.net

A widely accepted mechanism for early transition metal-catalyzed hydroaminoalkylation involves the following pathway:

Amine Activation: The zirconium catalyst reacts with the amine to eliminate a ligand and form a zirconium-amido complex.

Cyclometalation: This complex undergoes intramolecular C-H activation to form a key intermediate, a three-membered zirconaaziridine. researchgate.netacs.org

Alkene Insertion: The alkene inserts into the Zr-C bond of the zirconaaziridine.

Protonolysis: The resulting five-membered azametallacycle is then cleaved by another molecule of the starting amine, releasing the alkylated amine product and regenerating the zirconium-amido complex to continue the catalytic cycle. researchgate.net

DFT studies have been instrumental in elucidating the factors that control the regio- and diastereoselectivity of this reaction, showing how the interaction between the zirconaaziridine nucleophile and the alkene electrophile dictates the outcome. acs.org

Ligand Exchange Dynamics and Dissociation Mechanisms

For dianionic zirconium(IV) complexes, the exchange of monoanionic ligands (like alkyl or amido groups) has been shown to proceed via a dissociative mechanism. acs.orgacs.org The rate of dissociation can vary by several orders of magnitude depending on the nature of the departing ligand and the solvent. acs.org For instance, the dissociation of LiNMe₂ is extremely fast, while the dissociation of PhLi is significantly slower. acs.org

The mechanism can be purely dissociative or assisted by coordinating solvents like THF. acs.org In some cases, activation parameters suggest a solvent-assisted rate-determining step, highlighting the crucial role of the reaction medium. acs.org The exchange can also occur between different metal centers, as seen in the reaction between zirconocene dichloride and organozinc or organoaluminum reagents, leading to the formation of various bimetallic and mixed-ligand species. chemrxiv.orgresearchgate.net This dynamic behavior is fundamental to the generation of active catalysts in processes like carboalumination. acs.orgresearchgate.net

System StudiedMethodObserved MechanismKey Finding
[ZrX₂(ap)₂]²⁻ (X=Ph, Me, NMe₂)¹H NMR Exchange SpectroscopyDissociative or Solvent-Assisted DissociativeLigand dissociation rates span 9 orders of magnitude depending on X. acs.org
Zr₄O₂(methacrylate)₁₂1D/2D NMRStepwise Intramolecular ExchangeFour non-equivalent ligands exchange intramolecularly upon heating. rsc.org
Cp₂ZrCl₂ + Et₂Zn¹H NMR, DFTLigand ExchangeFormation of EtZrCp₂Cl and other mixed-ligand species. chemrxiv.orgresearchgate.net

Intermediate Characterization in Reaction Pathways

A deep understanding of reaction mechanisms requires the identification and characterization of transient intermediates. Due to their often high reactivity and short lifetimes, this is a significant challenge. A combination of spectroscopic techniques and computational modeling is typically employed to gain insight into these elusive species.

NMR Spectroscopy: Low-temperature NMR is a powerful tool for observing reaction intermediates. It has been successfully used to characterize ligand exchange processes in zirconium complexes, identifying distinct signals for coordinated and free ligands and allowing for the calculation of exchange rates. acs.orgacs.orgrsc.org In studies of zirconocene dichloride reacting with diethylzinc, ¹H NMR was used to identify the formation of products like bis-(cyclopentadienyl)ethylzirconium chloride. chemrxiv.orgresearchgate.net

Density Functional Theory (DFT): Computational studies using DFT have become indispensable for mapping reaction energy profiles and predicting the structures of intermediates and transition states that are too transient to be observed experimentally. DFT calculations have been used to:

Corroborate the dimeric structure of certain Zr(IV) catalysts. figshare.com

Investigate the binuclear mechanism in zirconocene-catalyzed olefin dimerization. nih.gov

Analyze the nature of the bonding in cationic zirconocene intermediates. acs.org

Explore the reaction mechanism for the atomic layer deposition of zirconium oxide from amino-ligated precursors. nih.gov

Unveil the factors controlling selectivity in Zr-catalyzed hydroaminoalkylation, identifying the zirconaaziridine as a key nucleophilic intermediate. acs.org

By combining experimental data with theoretical calculations, a detailed picture of the reaction pathway can be constructed, providing critical insights into how cyclopentyltrichlorozirconium and related compounds function in catalytic and stoichiometric transformations.

Computational and Theoretical Studies on Cyclopentyltrichlorozirconium

Density Functional Theory (DFT) Calculations for Molecular Structure Elucidation

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational cost, making it a suitable tool for studying organometallic complexes like Cyclopentyltrichlorozirconium. DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic characteristics, by approximating the exchange-correlation energy that accounts for the complex interactions between electrons.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Cyclopentyltrichlorozirconium, this process would determine the most stable three-dimensional structure, predicting key parameters such as bond lengths and angles.

Interactive Table 1: Predicted Geometric Parameters for Cyclopentyltrichlorozirconium

This table illustrates the type of data that would be obtained from a DFT geometry optimization. The values are placeholders as specific computational results for this molecule were not found in the search results.

ParameterAtom Pair/TripletPredicted ValueDescription
Bond Lengths (Å)
Zr-ClZr-Cl[Value not available]Represents the distance between the central zirconium atom and a chlorine ligand.
Zr-CZr-C1[Value not available]The length of the sigma bond between the zirconium atom and the carbon of the cyclopentyl ring.
C-C (ring)C1-C2[Value not available]Average carbon-carbon bond length within the cyclopentyl ring.
**Bond Angles (°) **
Cl-Zr-ClCl-Zr-Cl[Value not available]The angle between two chlorine ligands, defining the coordination geometry around the zirconium.
C-Zr-ClC1-Zr-Cl[Value not all available]The angle between the cyclopentyl group and a chlorine ligand.
Conformational Energy
Envelope vs. Twist (kJ/mol)-[Value not available]The relative energy difference between the primary conformers of the cyclopentyl ring.

Understanding the electronic structure of Cyclopentyltrichlorozirconium is key to explaining its bonding and reactivity. DFT calculations provide insights into the distribution of electrons and the nature of the molecular orbitals (MOs). Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability.

Interactive Table 2: Key Electronic Properties of Cyclopentyltrichlorozirconium

This table outlines the electronic properties that would be derived from DFT calculations. Specific values are not provided due to a lack of available data in the search results.

PropertyPredicted Value (eV)Description
HOMO Energy[Value not available]Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy[Value not available]Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap[Value not available]Energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability.
Mulliken Charge on Zr[Value not available]The partial atomic charge on the zirconium atom, indicating the degree of ionicity in the Zr-ligand bonds.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping out the potential energy surfaces of chemical reactions. For Cyclopentyltrichlorozirconium, this would involve simulating its participation in various chemical transformations, such as insertion reactions or ligand exchange. By modeling these pathways, researchers can identify intermediates, transition states, and determine the feasibility of a proposed mechanism.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point connecting reactants and products. Identifying the geometry of the transition state and calculating its energy are fundamental to understanding reaction kinetics. The energy difference between the reactants and the transition state is the activation energy barrier, which dictates the rate of the reaction.

For a reaction involving Cyclopentyltrichlorozirconium, computational methods can search for these transition state structures. A key validation is a frequency calculation, which should yield exactly one imaginary frequency for a true transition state. This imaginary frequency corresponds to the motion along the reaction coordinate that transforms reactants into products.

A reaction coordinate is a one-dimensional coordinate that represents the progress along a reaction pathway. Analyzing the reaction coordinate, often through an Intrinsic Reaction Coordinate (IRC) calculation, confirms that a calculated transition state correctly connects the desired reactants and products. The IRC plot visualizes the minimum energy path from the transition state down to the reactant and product wells on the potential energy surface, providing a clear picture of the transformation process. This analysis is crucial for confirming that a located TS is relevant to the reaction of interest.

The ligands attached to the zirconium center play a critical role in tuning its reactivity and selectivity. Computational studies can systematically investigate these effects by modeling the same reaction with different ligands. For instance, one could replace the cyclopentyl group with other alkyl groups or substitute the chloro ligands with other halides or organic groups.

By calculating the activation energy barriers for each variant, a direct comparison of reaction rates can be made. nih.gov Steric and electronic properties of the ligands influence the stability of both the ground state and the transition state, thereby altering the energy barrier. nih.gov For example, a bulkier ligand might sterically hinder the approach of a substrate, increasing the activation energy and slowing the reaction. Conversely, an electron-donating ligand could increase the electron density on the zirconium center, potentially accelerating reactions that involve nucleophilic attack by the metal complex. These computational screenings can guide the rational design of catalysts with desired reactivity and selectivity. nih.gov

Simulation of Spectroscopic Signatures for Validation

In the computational analysis of organozirconium compounds such as Cyclopentyltrichlorozirconium, theoretical models must be validated against experimental data to ensure their accuracy and predictive power. A primary method for this validation is the simulation of spectroscopic signatures, which are then compared with experimentally obtained spectra. Techniques like Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy are particularly valuable.

Computational methods, predominantly Density Functional Theory (DFT), are employed to predict these spectroscopic properties. For instance, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The accuracy of these predictions is benchmarked by comparing the computed chemical shifts with experimental values. A strong correlation between the calculated and observed spectra provides confidence in the geometric and electronic structure predicted by the theoretical model. Studies on various zirconocene (B1252598) compounds have demonstrated good agreement between experimental NMR shifts and those computed using DFT (GIAO-B3LYP) methods, supporting the structural assignments made. acs.org

The process typically involves:

Geometry Optimization: The molecule's lowest energy structure is calculated using a selected DFT functional and basis set.

Frequency Calculation: To confirm the optimized structure is a true minimum on the potential energy surface, vibrational frequencies are calculated. This step also yields the theoretical vibrational spectrum.

NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are computed.

Conversion to Chemical Shift: The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.

This synergy between computational prediction and experimental measurement is crucial for confirming molecular structures, especially for reactive intermediates or complex catalytic systems where experimental characterization can be challenging. ruc.dk

Interactive Data Table: Comparison of Experimental vs. Calculated ¹³C NMR Chemical Shifts for a Representative Organozirconium Compound

The following table presents a hypothetical comparison based on typical accuracies found in the literature for DFT calculations of organozirconium complexes.

AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Deviation (ppm)
Zr-C1115.2116.0+0.8
C2112.8113.5+0.7
C3112.8113.5+0.7
C4112.8113.5+0.7
C5112.8113.5+0.7

Advanced Computational Methods in Organozirconium Research

The study of organozirconium compounds, which are pivotal as catalysts in processes like olefin polymerization, benefits immensely from advanced computational techniques that provide deep insights into their structure, stability, and reaction mechanisms. wikipedia.org

Ab Initio and Density Functional Theory (DFT) Methods

Ab initio (from first principles) methods and, more commonly, Density Functional Theory (DFT) are foundational tools in the computational study of organozirconium chemistry. DFT has proven effective for investigating the structural and electronic properties of these complexes. acs.orgsemanticscholar.org For example, DFT calculations have been used to design novel zirconium-based catalysts for alkene epoxidation by mapping out entire catalytic cycles, identifying transition states, and calculating activation energies. arxiv.org Different functionals, such as the well-established B3LYP or more modern dispersion-corrected functionals like PBE-D3, are benchmarked against known structures to ensure the chosen method accurately reproduces experimental bond distances and angles before being applied to unknown systems. acs.orgsemanticscholar.org These studies are critical for understanding ligand effects, reaction intermediates, and the stability of different catalyst forms.

Molecular Dynamics (MD) Simulations

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. In the context of organozirconium research, MD simulations provide insights into catalyst dynamics in solution, the influence of solvent molecules, and the conformational flexibility of the catalyst. nih.govyoutube.com Classical MD can model large systems, but for reactions involving bond breaking and forming, ab initio molecular dynamics (AIMD) is preferred as it calculates forces "on-the-fly" using quantum mechanical methods. mdpi.com However, the high computational cost of AIMD limits its application to smaller systems and shorter timescales. mdpi.com MD simulations are particularly useful for studying rare events in catalysis, such as the elementary steps of a reaction, often requiring enhanced sampling algorithms to be computationally feasible. mdpi.com

Machine-Learned Force Fields (MLFFs)

A cutting-edge approach that bridges the gap between the accuracy of quantum mechanics and the efficiency of classical force fields is the use of Machine-Learned Force Fields (MLFFs). mdpi.com MLFFs are trained on large datasets of energies and forces generated from high-level quantum mechanical calculations (like DFT). aps.org Once trained, these models can predict the potential energy of a system with near-DFT accuracy but at a fraction of the computational cost. youtube.com This allows for large-scale and long-time MD simulations that were previously intractable.

In materials science, MLFFs have been successfully used to study phase transitions in materials like zirconia (ZrO₂). aps.orgarxiv.org In catalysis, MLFFs are emerging as an indispensable tool for modeling complex reaction pathways, identifying low-energy reaction barriers, and including temperature effects more realistically. youtube.com The development of automated training procedures is making MLFFs more accessible for studying organometallic catalysts, promising to accelerate the in silico design of new and more efficient organozirconium compounds. youtube.comnih.gov

Interactive Data Table: Overview of Advanced Computational Methods in Organozirconium Research

MethodPrimary ApplicationStrengthsLimitations
DFT Electronic structure, reaction mechanisms, spectroscopyHigh accuracy for electronic properties, good balance of cost and accuracyComputationally expensive for large systems and long timescales
MD System dynamics, solvent effects, conformational analysisCan simulate large systems over time, provides dynamic informationAccuracy depends on the force field; QM/MM or AIMD needed for reactions
MLFFs Large-scale dynamics, complex reaction networksNear-QM accuracy at much lower computational costRequires extensive and accurate training data, development is complex

Advanced Characterization Techniques for Elucidating Molecular Architecture and Reactivity

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uvsq.fryoutube.com For an organometallic compound such as cyclopentyltrichlorozirconium, single-crystal X-ray crystallography would be the definitive method to establish its molecular structure in the solid state. mdpi.com

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. youtube.com The geometric arrangement of these spots allows for the determination of the unit cell—the smallest repeating unit of the crystal lattice. tugraz.at The intensities of the spots are then used to calculate the positions of each atom within the unit cell, providing a detailed molecular model.

For cyclopentyltrichlorozirconium, this analysis would yield precise data on:

Bond Lengths: The exact distances between the zirconium (Zr) atom and the three chlorine (Cl) atoms, as well as the Zr-C bond length connecting the metal to the cyclopentyl ligand.

Bond Angles: The angles between the Cl-Zr-Cl bonds and the C-Zr-Cl bonds, which define the coordination geometry around the zirconium center.

Conformation: The specific puckering or conformation of the cyclopentyl ring.

Intermolecular Interactions: How individual molecules of cyclopentyltrichlorozirconium pack together in the crystal lattice, including any significant non-covalent interactions.

This technique is particularly crucial for air- and moisture-sensitive compounds, which can be handled under inert conditions to prevent decomposition during analysis. ncl.ac.uk

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for Cyclopentyltrichlorozirconium (Note: This table is a hypothetical representation of expected data.)

ParameterHypothetical ValueInformation Provided
Crystal System MonoclinicSymmetry of the crystal lattice
Space Group P2₁/cSpecific symmetry elements within the unit cell
Zr-Cl Bond Lengths 2.35 Å, 2.36 Å, 2.37 ÅDistance between zirconium and chlorine atoms
Zr-C Bond Length 2.28 ÅDistance between zirconium and the cyclopentyl carbon
Cl-Zr-Cl Bond Angles 105.2°, 106.1°, 107.5°Coordination geometry around the zirconium center
C-Zr-Cl Bond Angles 110.5°, 112.0°, 113.3°Spatial arrangement of ligands

When crystals are too small for conventional X-ray diffraction, Microcrystal Electron Diffraction (MicroED) offers a powerful alternative. acs.orgescholarship.orgfigshare.com This technique uses a beam of electrons instead of X-rays, which interact much more strongly with matter, allowing for the structural analysis of nanocrystalline or sub-micron-sized crystals. acs.org

MicroED is especially valuable for characterizing reactive intermediates or compounds that are difficult to crystallize into larger single crystals. acs.orgescholarship.org If cyclopentyltrichlorozirconium proved difficult to grow into suitable single crystals for XRD, or if one wished to study a transient reaction product derived from it, MicroED could potentially provide the solid-state structure from a seemingly amorphous powder that contains nanocrystalline domains. acs.org The data obtained would be analogous to that from single-crystal XRD, revealing bond lengths, angles, and connectivity. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. libretexts.org It relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C) to provide detailed information about the chemical environment of atoms within a molecule. libretexts.org

For cyclopentyltrichlorozirconium, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the cyclopentyl ligand. The chemical shifts (positions of the signals) are highly sensitive to the electronic environment, providing clues about the influence of the electron-withdrawing trichlorozirconium group on the organic ligand. libretexts.org

A multi-nuclear NMR approach provides a more complete picture of a molecule. uobasrah.edu.iq For cyclopentyltrichlorozirconium, ¹H and ¹³C NMR would be the primary methods.

¹H NMR: Would show signals for the protons on the cyclopentyl ring. Due to symmetry, the ten protons might not all be unique. The proton attached to the carbon bonded to zirconium (the α-proton) would likely appear at a different chemical shift than the β- and γ-protons. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR: Would reveal the number of chemically distinct carbon environments in the cyclopentyl ring. masterorganicchemistry.com The carbon atom directly bonded to the zirconium would be significantly shifted compared to the other carbons in the ring.

If ligands containing other NMR-active nuclei like phosphorus (³¹P) or nitrogen (¹⁵N) were to be reacted with cyclopentyltrichlorozirconium, ³¹P or ¹⁵N NMR would be essential for characterizing the resulting products and studying the coordination at the zirconium center.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclopentyltrichlorozirconium (Note: This table is a hypothetical representation of expected data in CDCl₃.)

NucleusPosition on RingPredicted Chemical Shift (ppm)MultiplicityInformation Provided
¹H α-CH~ 3.5 - 4.5MultipletProton directly influenced by the ZrCl₃ group
¹H β-CH₂~ 1.8 - 2.2MultipletProtons adjacent to the α-position
¹H γ-CH₂~ 1.6 - 1.9MultipletProtons furthest from the zirconium center
¹³C α-C~ 70 - 85CHCarbon atom directly bonded to zirconium
¹³C β-C~ 30 - 40CH₂Carbon atoms adjacent to the α-carbon
¹³C γ-C~ 25 - 30CH₂Carbon atom furthest from the zirconium center

Variable-Temperature (VT) NMR is a powerful technique for studying dynamic processes that occur on the NMR timescale, such as ligand exchange or conformational changes. nih.govnih.govuwf.edu By recording NMR spectra at different temperatures, one can observe changes in the signals that indicate a dynamic process is occurring. researchgate.net

For cyclopentyltrichlorozirconium, VT-NMR could be used to study several potential dynamic behaviors. For example, if the compound exists in equilibrium with a dimeric or oligomeric species in solution, VT-NMR could help identify the different species present. It could also probe for restricted rotation around the Zr-C bond or conformational flexing of the cyclopentyl ring, which may become apparent through the broadening or splitting of NMR signals as the temperature is lowered. nih.gov

Exchange Spectroscopy (EXSY) is a 2D NMR experiment that is used to detect chemical exchange between different molecular sites. chem-station.com It is particularly useful for identifying and quantifying the rates of exchange processes that are too slow to be studied by VT-NMR line-shape analysis. chem-station.com

If cyclopentyltrichlorozirconium were involved in a chemical equilibrium, such as a ligand substitution reaction with a donor solvent or another ligand, EXSY NMR would be the ideal tool to confirm the exchange. The experiment would produce cross-peaks connecting the signals of the nuclei in the two (or more) interconverting species. chem-station.com The intensity of these cross-peaks is related to the rate of the exchange process.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Coordination Modes

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. core.ac.ukarxiv.orgmdpi.com These techniques are complementary and are used to identify functional groups and probe the nature of chemical bonds. kurouskilab.com

For cyclopentyltrichlorozirconium, IR and Raman spectra would provide key information:

C-H Vibrations: The stretching and bending frequencies of the C-H bonds in the cyclopentyl ring would be prominent in the IR spectrum, typically in the 2850-3000 cm⁻¹ region.

Zr-Cl Vibrations: The stretching frequencies of the zirconium-chlorine bonds would appear in the far-IR region (typically below 500 cm⁻¹). The number and position of these bands can give clues about the geometry of the ZrCl₃ moiety.

Zr-C Vibration: The stretching vibration of the zirconium-carbon bond would also be found in the far-IR or low-frequency Raman spectrum, providing direct evidence of the covalent link between the metal and the cyclopentyl ligand.

These vibrational signatures are highly characteristic and can be used to confirm the identity of the compound and assess its purity.

Table 3: Representative Vibrational Frequencies for Cyclopentyltrichlorozirconium (Note: This table is a hypothetical representation of expected data.)

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Information Provided
C-H Stretch IR, Raman2850 - 2980Presence of the aliphatic cyclopentyl ligand
CH₂ Bend/Scissor IR, Raman1450 - 1470Confirmation of methylene groups in the ring
C-C Stretch Raman800 - 1200Skeleton of the cyclopentyl ring
Zr-C Stretch IR, Raman450 - 550Direct evidence of the metal-carbon bond
Zr-Cl Stretch IR, Raman300 - 450Presence and geometry of the Zr-Cl bonds

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. In the case of trichloro(cyclopentadienyl)zirconium(IV), the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of the cyclopentadienyl (B1206354) (Cp) ligand and the zirconium-chloride (Zr-Cl) bonds.

The vibrational modes of the η⁵-Cp ligand are particularly informative. The key absorptions include the C-H stretching, C-C stretching, in-plane C-H bending, and out-of-plane C-H bending modes. The symmetry of the Cp ring (D₅ₕ for the free ion) is lowered upon coordination to the zirconium center, which can lead to the appearance of additional bands in the spectrum.

The far-infrared region of the spectrum is crucial for observing the vibrations of the Zr-Cl bonds. These absorptions are typically found at lower wavenumbers and provide direct insight into the coordination environment of the zirconium atom. The number and position of these bands can help to elucidate the geometry of the ZrCl₃ fragment.

Table 1: Representative FTIR Vibrational Frequencies for Trichloro(cyclopentadienyl)zirconium(IV)

Vibrational ModeApproximate Wavenumber (cm⁻¹)Assignment
ν(C-H)~3100C-H stretching of the Cp ring
ν(C-C)~1440C-C stretching of the Cp ring
δ(C-H) in-plane~1015In-plane C-H bending of the Cp ring
γ(C-H) out-of-plane~800Out-of-plane C-H bending of the Cp ring
ν(Zr-Cl)~350-450Zirconium-chloride stretching

Note: The values presented are typical for cyclopentadienyl metal complexes and may vary slightly for trichloro(cyclopentadienyl)zirconium(IV).

Raman Spectroscopy and Imaging

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. Vibrational modes that are weak or inactive in the FTIR spectrum may be strong and readily observed in the Raman spectrum. For trichloro(cyclopentadienyl)zirconium(IV), the symmetric vibrations, in particular, tend to be more intense in the Raman spectrum.

The symmetric "ring breathing" mode of the cyclopentadienyl ligand is a characteristic and often strong band in the Raman spectrum. The Zr-Cl symmetric stretching vibrations are also prominent and provide valuable structural information. Raman imaging can be employed to map the spatial distribution of the compound in heterogeneous samples, offering insights into its dispersion and morphology.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov As trichloro(cyclopentadienyl)zirconium(IV) is an achiral molecule, it will not exhibit a VCD spectrum. However, if a chiral substituent is introduced to the cyclopentadienyl ring or if chiral ligands are coordinated to the zirconium center, the resulting chiral derivatives would be VCD active. researchgate.netnih.gov VCD spectroscopy could then be a powerful tool for determining the absolute configuration and conformational analysis of such chiral analogues in solution. nih.govru.nl

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Environment

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For transition metal complexes like trichloro(cyclopentadienyl)zirconium(IV), the UV-Vis spectrum is typically dominated by ligand-to-metal charge transfer (LMCT) bands. In this d⁰ zirconium(IV) complex, transitions from the filled orbitals of the cyclopentadienyl and chloride ligands to the empty d-orbitals of the zirconium center are expected. researchgate.net

The position and intensity of these absorption bands are sensitive to the coordination environment of the zirconium atom and the nature of the ligands. Solvatochromism, the change in the color of a solution upon a change in solvent, can also be studied to understand the interaction of the complex with different solvent molecules.

Electronic Circular Dichroism (ECD) Spectroscopy

Similar to VCD, Electronic Circular Dichroism (ECD) is a chiroptical technique that is sensitive to molecular asymmetry. researchgate.net ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. The parent compound, trichloro(cyclopentadienyl)zirconium(IV), is achiral and therefore ECD silent. However, for chiral derivatives, ECD spectroscopy would be an invaluable tool for assigning the absolute stereochemistry and studying electronic transitions between molecular orbitals with chiral character. arxiv.org

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For trichloro(cyclopentadienyl)zirconium(IV), the mass spectrum would show the molecular ion peak, [C₅H₅ZrCl₃]⁺, confirming the molecular integrity of the compound. The isotopic pattern of this peak would be characteristic, reflecting the natural abundances of the isotopes of zirconium and chlorine.

Electron impact (EI) ionization often leads to the fragmentation of the molecular ion. The fragmentation pattern provides a fingerprint of the molecule and can be used to deduce its structure. Common fragmentation pathways for trichloro(cyclopentadienyl)zirconium(IV) would likely involve the successive loss of chlorine atoms and potentially the cyclopentadienyl ligand.

Table 2: Plausible Fragmentation Pattern for Trichloro(cyclopentadienyl)zirconium(IV) in Mass Spectrometry

Ion Fragmentm/z (for⁹⁰Zr,³⁵Cl)Plausible Origin
[C₅H₅ZrCl₃]⁺260Molecular Ion
[C₅H₅ZrCl₂]⁺225Loss of a Cl radical
[C₅H₅ZrCl]⁺190Loss of two Cl radicals
[C₅H₅Zr]⁺155Loss of three Cl radicals
[ZrCl₃]⁺195Loss of the Cp radical
[ZrCl₂]⁺160Loss of Cp and one Cl radical
[ZrCl]⁺125Loss of Cp and two Cl radicals
[Zr]⁺90Loss of Cp and three Cl radicals

Note: The m/z values are calculated using the most abundant isotopes and represent the most intense peak in each isotopic cluster.

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment and Electronic States

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of a specific element in a compound. For trichloro(cyclopentadienyl)zirconium(IV), studying the Zr K-edge X-ray Absorption Near Edge Structure (XANES) can reveal the oxidation state and coordination geometry of the zirconium center. researchgate.netresearchgate.net The pre-edge features in the XANES spectrum can be particularly sensitive to the symmetry of the zirconium environment.

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides information about the local atomic environment of the zirconium atom, including the number, type, and distances of neighboring atoms. researchgate.net This allows for the precise determination of Zr-Cl and Zr-C bond lengths in the first coordination sphere.

X-ray Absorption Near Edge Structure (XANES)

X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), provides information on the oxidation state and coordination geometry of the absorbing atom. By analyzing the precise energy and shape of the absorption edge, researchers can deduce the formal oxidation state of the zirconium atom in trichlorocyclopentadienylzirconium, which is expected to be +4.

Furthermore, the pre-edge features and the shape of the rising edge in a XANES spectrum are highly sensitive to the local symmetry and coordination environment of the absorbing atom. In the case of trichlorocyclopentadienylzirconium, the XANES data would reveal insights into the geometry of the cyclopentadienyl ring and the three chlorine atoms surrounding the zirconium center. Any distortions from an idealized geometry would be reflected in the fine structure of the absorption edge.

Extended X-ray Absorption Fine Structure (EXAFS)

The Extended X-ray Absorption Fine Structure (EXAFS) region of the X-ray absorption spectrum, occurring at energies above the absorption edge, provides quantitative information about the local atomic environment of the central absorbing atom. Analysis of the EXAFS oscillations can precisely determine the bond distances, coordination numbers, and the identity of the neighboring atoms.

For trichlorocyclopentadienylzirconium, EXAFS analysis would yield precise measurements of the Zr-Cl and Zr-C bond lengths. This data is crucial for constructing an accurate molecular model. Additionally, the Debye-Waller factor, which is also extracted from EXAFS data, provides information on the degree of structural disorder or thermal vibration within the molecule.

Electron Microscopy (SEM, TEM) for Morphology and Microstructure Analysis

Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of solid-state materials.

Scanning Electron Microscopy (SEM) would be employed to study the surface topography and morphology of solid samples of trichlorocyclopentadienylzirconium. This technique provides high-resolution images of the bulk material, revealing information about crystal habit, particle size, and aggregation state.

Transmission Electron Microscopy (TEM) offers even higher resolution, capable of imaging at the nanoscale. For trichlorocyclopentadienylzirconium, TEM could be used to investigate the morphology of nanocrystalline samples or thin films. High-Resolution TEM (HRTEM) could potentially visualize the crystal lattice, providing direct evidence of the crystalline structure.

Other Advanced Characterization Techniques for Comprehensive Material Understanding

A comprehensive understanding of a material requires the application of multiple analytical techniques.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For trichlorocyclopentadienylzirconium, TGA would be used to determine its thermal stability and decomposition pathway. The resulting thermogram would show the temperatures at which the compound loses mass, corresponding to the loss of ligands or decomposition of the molecule.

Mössbauer Spectroscopy is a technique that probes the nuclear energy levels of specific isotopes. While not directly applicable to zirconium, it could be used if a Mössbauer-active atom, such as iron, were incorporated into the cyclopentadienyl ligand or used as a dopant. This would provide detailed information about the electronic environment of that specific atom.

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides a three-dimensional surface profile at the nanoscale. AFM could be used to image the surface of single crystals or thin films of trichlorocyclopentadienylzirconium, revealing details about surface morphology, crystal growth, and the presence of any defects.

Catalytic Applications and Reaction Development Involving Cyclopentyltrichlorozirconium

Olefin Polymerization and Copolymerization Catalysis

Zirconium-based catalysts are pivotal in the production of polyolefins, enabling control over polymer linearity and stereochemistry. libretexts.org While specific data for cyclopentyltrichlorozirconium is not extensively detailed in the provided literature, the behavior of analogous zirconium complexes, such as those used in Ziegler-Natta systems, provides a framework for understanding its potential catalytic activity. libretexts.org These catalysts typically require activation by a co-catalyst, like an organoaluminum compound, to generate the active catalytic species. libretexts.org The polymerization of α-olefins, such as ethylene (B1197577) and propylene, using such systems can lead to linear, high-molecular-weight polymers. libretexts.org

Research on various zirconium complexes demonstrates their effectiveness. For instance, Cp*(η⁵-CpPy)ZrCl₂ activated with methylaluminoxane (B55162) (MAO) has been studied for ethylene polymerization and copolymerization with 1-hexene (B165129) or propene. rsc.org Similarly, zirconocene (B1252598) dichlorides, when activated, catalyze the oligomerization of 1-hexene. nih.gov The performance of these catalysts, including their activity and the properties of the resulting polymer, is highly dependent on the ligand framework. nih.govacs.org

Chain-growth polymerization catalyzed by zirconium complexes involves a series of fundamental steps: initiation, propagation, and termination. wikipedia.org

Initiation : An active species is formed, typically through the reaction of the zirconium precursor with a co-catalyst. wikipedia.org This active site then reacts with the first monomer molecule.

Propagation : Monomer units are successively added to the growing polymer chain at the active zirconium center. wikipedia.org This process leads to rapid increases in molecular weight. wikipedia.org In isotactic polymerization using certain zirconocenes, steric hindrance from a growing chain with an occasional 2,1-inserted unit can render it less reactive towards further monomer insertion. mdpi.com

Termination : The growth of the polymer chain is halted. cozum.info.tr Common termination pathways include β-hydride elimination, which results in a polymer with a terminal double bond and a zirconium-hydride species that can initiate a new chain. nih.gov Other termination processes can involve reactions between two growing polymer chains, such as radical combination or disproportionation, although these are more characteristic of radical polymerization. libretexts.org Chain transfer reactions can also occur, where the active site is transferred to another molecule, such as a co-catalyst or monomer, without destroying the active center. libretexts.org

The kinetics of these reactions are complex. For some zirconium-catalyzed reactions, a first-order rate dependence on the catalyst concentration is observed. acs.org

Zirconium-based catalysts can exhibit high stereoselectivity, leading to the formation of polymers with specific tacticities, such as isotactic or syndiotactic polypropylene. bohrium.comresearchgate.net Stereocontrol is a critical aspect of producing polymers with desired physical properties. fiveable.me

Syndiotactic polypropylene, characterized by an alternating arrangement of methyl groups along the polymer backbone, can be synthesized using specific Ziegler-Natta catalysts containing zirconium. fiveable.me The stereochemistry is controlled by the catalyst structure, which dictates the orientation of the incoming monomer unit during insertion into the growing polymer chain. fiveable.me For example, Cₛ-symmetric zirconocenes like [Me₂C(Cp)(fluorenyl)]ZrMe₂ are known to produce syndiotactic polypropylene. bohrium.com The mechanism often involves a systematic inversion of the catalyst's configuration after each monomer insertion. mdpi.com This control allows for the production of highly syndiotactic polymers, sometimes with isolated stereodefects that provide insights into the polymerization mechanism. mdpi.com The degree of syndiotacticity can be influenced by polymerization conditions and the specific catalyst system employed. fiveable.me

Hydrofunctionalization Reactions

Zirconium catalysts, including potentially cyclopentyltrichlorozirconium, are active in hydrofunctionalization reactions, where an H-X molecule (e.g., H-NR₂, H-BR₂, H-AlR₂) is added across a carbon-carbon multiple bond. These reactions are atom-economical and provide direct routes to valuable functionalized molecules.

Zirconium-catalyzed hydroamination, the addition of an N-H bond across an unsaturated C-C bond, is an efficient method for synthesizing amines. While specific studies on cyclopentyltrichlorozirconium are not detailed, related zirconium systems have shown high efficiency. For example, several Group IV metal complexes, including zirconium-based systems, are effective catalysts for the amidation of carboxylic acids, a related transformation. acs.org Mechanistic studies on these systems reveal a first-order dependence on the catalyst and complex dependencies on substrate concentrations, suggesting the formation of off-cycle catalyst-substrate species. acs.org

Hydroboration and hydroalumination reactions catalyzed by zirconium complexes are important for producing organoboranes and organoalanes, which are versatile intermediates in organic synthesis. The catalytic cycle typically involves the formation of a zirconium hydride species, which then adds to the olefin (hydrometallation), followed by metal exchange with the boron or aluminum reagent to release the product and regenerate the catalyst. While direct evidence for cyclopentyltrichlorozirconium in these specific applications is sparse in the provided results, the use of reagents like di(isobutyl)alane (HAlBuⁱ₂) in conjunction with zirconocene complexes to generate active hydride species for oligomerization reactions points to the feasibility of such transformations. nih.gov

Functionalization of Alkanes and C–H Activation Applications

The activation and functionalization of C–H bonds in alkanes is a significant area of chemical research, with various transition metal complexes, including those of zirconium, being investigated. These reactions often involve organometallic zirconium species that can mediate the cleavage of robust C–H bonds. Nevertheless, no studies have been found that specifically report the use of cyclopentyltrichlorozirconium for the functionalization of alkanes or in C–H activation applications.

Catalyst Activation and Co-catalyst Systems (e.g., MAO)

Methylaluminoxane (MAO) is a widely recognized co-catalyst, particularly in the field of olefin polymerization, where it is used to activate metallocene and other transition metal pre-catalysts, including various zirconium complexes. The interaction typically involves alkylation of the metal center and the formation of a cationic, catalytically active species. There is, however, no specific information available on the activation of cyclopentyltrichlorozirconium with MAO or any other co-catalyst system. The potential formation of active catalytic species from this compound and its subsequent reactivity have not been described in the scientific literature.

Ligand Modification and Ancillary Ligand Effects on Reactivity

Influence of Halide Ligands on Zirconium Center Reactivity

The halide ligands (X) in CpZrX₃, while often considered spectator ligands, play a crucial role in modulating the electronic properties and, consequently, the reactivity of the zirconium center. The electronegativity of the halide directly impacts the Lewis acidity of the zirconium atom. A more electronegative halide, such as chlorine, renders the zirconium center more electron-deficient and thus more Lewis acidic. This enhanced acidity can facilitate the activation of the precatalyst by cocatalysts like methylaluminoxane (B55162) (MAO) and influence the catalyst's interaction with the monomer.

In related zirconocene (B1252598) dichloride systems, the nature of the halide has been shown to influence polymerization activity. For example, in certain meso-zirconocene catalysts, alkyl derivatives have demonstrated higher polymerization activities than their halide counterparts, suggesting that the electronic and steric profile of the σ-bonded ligands directly attached to the zirconium is a key determinant of catalytic efficacy.

Impact of Ancillary Ligands on Catalytic Performance and Stability

The introduction of ancillary ligands, which can replace one or more of the chloride ligands or modify the cyclopentadienyl (B1206354) ring, offers a vast landscape for catalyst optimization. These ligands can be other alkyl groups, amides, or oxazolines, and they exert their influence through a combination of electronic and steric effects.

Electronic Effects of Ligand Substituents

The electronic nature of substituents on the cyclopentadienyl ring or ancillary ligands directly modulates the electron density at the zirconium center. Electron-donating groups increase the electron density on the metal, which can affect the strength of the metal-alkyl bond in the active catalytic species and the ease of monomer insertion. Conversely, electron-withdrawing groups make the zirconium center more electrophilic, which can enhance its reactivity towards olefin coordination and insertion.

A computational study on permethylpentalene zirconium cyclopentadienyl (mono)amido complexes highlighted the strong dependence of CO₂ activation on the electronic properties of the amido substituent. The more electron-donating methyl-substituted amido complex exhibited a significantly lower activation barrier for CO₂ insertion compared to the bulkier, less electron-donating phenyl-substituted analogue, underscoring the critical role of electronic tuning.

Similarly, in a study of half-titanocene catalysts, which are electronically related to cyclopentadienylzirconium systems, the nature of the ancillary ligand was found to be a key factor in determining catalytic activity. For instance, a ketimide-ligated half-titanocene complex showed significantly higher activity in ethylene (B1197577) polymerization than a phenoxy-ligated analogue, a difference attributed to the electronic influence of the ancillary ligand. vdoc.pub

Table 1: Effect of Ancillary Ligand on Ethylene Polymerization Activity of Half-Titanocene Catalysts

CatalystAncillary LigandActivity (g PE / (mol Ti * h))
(η⁵-C₅Me₅)TiCl₂(O-2,6-iPr₂C₆H₃)Phenoxy8.4 x 10⁶ (at RT)
(η⁵-C₅Me₅)TiCl₂(N=CᵗBu₂)Ketimide19.68 x 10⁶ (at RT)

Data sourced from a comparative study on half-titanocene catalysts and illustrates the principle of ancillary ligand electronic effects. vdoc.pub

Steric Hindrance and Ligand Geometry Influence

In a computational study of α-olefin polymerization by zirconium metallocenes, the steric hindrance of the ligand framework was identified as a primary factor influencing the difference in reactivity between two catalysts. The study revealed that repulsion between the growing polymer chain and the catalyst's ligand structure could significantly impact the energy barrier for monomer insertion, thereby affecting the polymerization activity. researchgate.net

The geometry of the ligands around the zirconium center is also crucial. For instance, in Salan-type zirconium catalysts, the coordination geometry (fac-fac vs. mer-mer) of the ligand framework, which is influenced by the steric bulk of substituents, has a profound effect on the catalyst's activity. Large, flat substituents can stabilize the more active fac-fac isomer, leading to a significant increase in polymerization activity. google.com

Table 2: Influence of Ligand Steric Hindrance on 1-Decene Polymerization

CatalystLigand SystemActivity (kg Pol / (mol Zr * h))Polymer MW ( kg/mol )
Catalyst 1 (More Sterically Hindered Fused-Ring)rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂12.545.3
Catalyst 2 (Less Sterically Hindered Cp)rac-Me₂Si(Ind)(Cp)ZrCl₂35.889.7

This table is a representative example based on computational and experimental data from a study on ancillary ligand effects in zirconium metallocene catalysts, illustrating the impact of steric hindrance. researchgate.net

Bridging Unit Effects

Bridging the cyclopentadienyl rings in zirconocene complexes with units such as a dimethylsilyl (-SiMe₂-) or an ethylene (-CH₂CH₂-) group has a significant impact on the catalyst's properties. This bridging creates a more rigid structure, which influences the geometry of the active site and can lead to higher stereoselectivity in polymerization reactions. The nature of the bridging unit itself also plays a role.

For instance, ansa-bridged zirconocenes generally exhibit different catalytic behaviors compared to their unbridged counterparts. A computational study on the reversible alkyne coupling at zirconocene demonstrated that an ansa-bridged complex reacted significantly faster than the corresponding unbridged Cp₂ complex, a rate enhancement attributed to the steric properties of the ancillary ligands.

While direct comparative data for cyclopentadienylzirconium trichloride (B1173362) systems with different bridges is limited, the principles derived from zirconocene dichlorides are highly relevant. The choice of bridge affects the bite angle between the Cp rings, which in turn influences the accessibility of the metal center and the stereocontrol of the polymerization process.

Rational Design of Ligand Systems for Enhanced Selectivity and Activity

The insights gained from studying the electronic and steric effects of various ligands have paved the way for the rational design of sophisticated ligand systems. The goal is to create catalysts with enhanced activity, improved stability, and precise control over polymer properties such as molecular weight, molecular weight distribution, and stereochemistry.

The design of chiral cyclopentadienyl ligands, for example, has been a major focus in the development of catalysts for asymmetric synthesis. By carefully placing stereogenic centers on the Cp ring or its substituents, chemists can create a chiral environment around the metal center that directs the stereochemical outcome of the reaction.

Furthermore, the immobilization of cyclopentadienylzirconium trichloride on solid supports, which can be considered a form of ligand modification, is another strategy to enhance catalytic performance. Supporting the catalyst on materials like silica (B1680970) can improve its activity and produce polymers with specific morphologies. For example, immobilizing CpZrCl₃ on a silica surface modified with cyclopentadienyl groups has been shown to more than double the polymerization activity compared to the unsupported catalyst.

The development of catalysts with multidentate ligands, such as the Salan ligands, is another example of rational design. These ligands offer a high degree of tunability, allowing for the fine-tuning of the catalyst's steric and electronic properties to achieve desired performance characteristics in olefin polymerization. google.com The ability to systematically vary substituents on these complex ligand frameworks allows for the creation of catalysts tailored for specific applications.

Future Research Directions and Unexplored Reactivity

Development of Novel Synthetic Routes to Cyclopentyltrichlorozirconium

The synthesis of cyclopentyltrichlorozirconium is foundational to its study and application. Current methods, while effective, often rely on standard transmetalation or hydrometallation approaches. Future research is anticipated to focus on developing more atom-economical, sustainable, and versatile synthetic routes.

Key areas for development include:

Direct C-H Activation: A highly desirable but challenging approach involves the direct activation of C-H bonds in cyclopentane (B165970) by a suitable zirconium precursor. This would eliminate the need for pre-functionalized starting materials like cyclopentyl Grignard or organolithium reagents, thereby streamlining the synthesis and reducing waste.

Oxidative Addition: Exploring the oxidative addition of cyclopentyl halides to low-valent zirconium species presents another potential route. This would require the generation and stabilization of reactive Zr(II) or Zr(III) intermediates.

Mechanochemical Synthesis: The use of ball milling or other mechanochemical techniques could provide a solvent-free and potentially more efficient method for the synthesis of cyclopentyltrichlorozirconium.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Novel Synthetic Routes to Cyclopentyltrichlorozirconium

Synthetic Route Potential Advantages Potential Challenges
Direct C-H Activation High atom economy, use of simple starting materials. High activation barrier, potential for side reactions.
Oxidative Addition Milder reaction conditions may be possible. Requires access to stable low-valent zirconium precursors.

Exploration of Cyclopentyltrichlorozirconium in Cascade and Tandem Reactions

Cascade reactions, also known as domino or tandem reactions, offer a powerful strategy for the rapid construction of complex molecular architectures from simple precursors in a single operation. researchgate.netwikipedia.orgxmu.edu.cnnih.govyoutube.com The unique reactivity of the carbon-zirconium bond in cyclopentyltrichlorozirconium makes it a promising candidate for incorporation into novel cascade sequences.

Future research in this area could focus on:

Carbozirconation-Cyclization Cascades: The initial carbometalation of an alkyne or alkene with cyclopentyltrichlorozirconium could generate a new organozirconium intermediate that then undergoes an intramolecular cyclization onto a pendant functional group.

Multi-component Reactions: Designing one-pot reactions where cyclopentyltrichlorozirconium, an unsaturated substrate (e.g., alkyne), and an electrophile are combined to generate complex products in a highly convergent manner.

A hypothetical cascade reaction initiated by cyclopentyltrichlorozirconium is depicted below:

Scheme 1: Hypothetical Cascade Reaction Involving Cyclopentyltrichlorozirconium

Generated code

This sequence would allow for the formation of multiple C-C bonds and a new ring system in a single synthetic operation, highlighting the potential efficiency of such an approach.

Investigation of Heterogeneous Catalysis with Supported Cyclopentylzirconium Species

While many organozirconium catalysts operate in a homogeneous phase, immobilizing cyclopentylzirconium species onto solid supports can offer significant advantages, including enhanced stability, easier catalyst-product separation, and improved recyclability. bohrium.commdpi.com The development of such heterogeneous catalysts is a key area for future research.

Potential supports and their implications are outlined in Table 2.

Table 2: Potential Supports for Heterogeneous Cyclopentylzirconium Catalysts

Support Material Key Features Potential Applications
Silica (B1680970) (SiO2) High surface area, thermal stability. Polymerization, hydrogenation.
Alumina (Al2O3) Lewis acidic sites, good mechanical strength. Friedel-Crafts type reactions, isomerization.
Zirconia (ZrO2) Tunable acid-base properties, redox activity. mdpi.com Dehydrogenative coupling, biomass conversion. mdpi.com

Research efforts will likely concentrate on the synthesis and characterization of these supported catalysts, followed by their application in various organic transformations. The interaction between the zirconium complex and the support surface will be a critical factor in determining the catalytic activity and selectivity. youtube.com

Photocatalytic and Electrocatalytic Applications of Cyclopentyltrichlorozirconium

The fields of photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional chemical synthesis. The incorporation of cyclopentyltrichlorozirconium into such systems is a largely unexplored but potentially fruitful area of research. Zirconium-based materials, such as Zr-MOFs, have already demonstrated promise in photocatalytic applications like CO2 reduction and hydrogen production. researchgate.netnih.govresearchgate.net

Future investigations could explore:

Photosensitization: Using cyclopentyltrichlorozirconium in conjunction with a photosensitizer to drive challenging organic transformations under visible light irradiation.

Redox Catalysis: Employing cyclopentyltrichlorozirconium as a redox mediator in electrocatalytic cycles for reactions such as C-C bond formation or the functionalization of unactivated C-H bonds. xmu.edu.cn

Degradation of Pollutants: Zirconium dioxide (ZrO2) has shown potential for the photocatalytic degradation of organic pollutants. nih.gov Supported cyclopentylzirconium species could offer enhanced or modified reactivity in this context.

Computational Predictions for New Reaction Pathways and Catalytic Cycles

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the feasibility of new chemical transformations. nih.gov The application of theoretical methods to cyclopentyltrichlorozirconium can provide valuable insights that guide experimental studies.

Future computational work could focus on:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model the transition states and intermediates of known and hypothetical reactions involving cyclopentyltrichlorozirconium.

Catalyst Design: Computationally screening different ligand environments around the zirconium center to optimize catalytic activity and selectivity for specific applications.

Prediction of Novel Reactivity: Exploring unconventional reaction pathways and predicting the outcomes of reactions with new substrates, thereby opening up new areas of experimental investigation.

By combining computational predictions with experimental validation, a deeper understanding of the fundamental reactivity of cyclopentyltrichlorozirconium can be achieved, accelerating the discovery of its full synthetic and catalytic potential.

Q & A

Q. How can computational models improve predictions of cyclopentane-zirconium reactivity for high-throughput screening?

  • Methodological Answer : Train machine learning algorithms on existing kinetic datasets (e.g., rate constants from NIST ThermoData Engine) to predict novel reactions. Validate models against experimental benchmarks, such as cyclopentane’s role in ORC (Organic Rankine Cycle) systems, where thermodynamic properties are well-documented .

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